molecular formula C15H14ClN5O2 B14935690 N-(4-chlorophenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

N-(4-chlorophenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

Cat. No.: B14935690
M. Wt: 331.76 g/mol
InChI Key: GNRQDYJVOCZEEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chlorophenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a methoxy group at position 6 and a propanamide linker terminating in a 4-chlorophenyl moiety. The compound’s molecular formula is C₁₆H₁₄ClN₅O₂, with an average mass of 343.77 g/mol and a ChemSpider ID (if available) typically linked to derivatives of this class . Its synthesis likely follows annulation strategies similar to those reported for ethyl N-benzoyl-α-hetero-aryl-glycinates, involving cyclization of substituted azines or fused azines .

Properties

Molecular Formula

C15H14ClN5O2

Molecular Weight

331.76 g/mol

IUPAC Name

N-(4-chlorophenyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

InChI

InChI=1S/C15H14ClN5O2/c1-23-15-9-7-13-19-18-12(21(13)20-15)6-8-14(22)17-11-4-2-10(16)3-5-11/h2-5,7,9H,6,8H2,1H3,(H,17,22)

InChI Key

GNRQDYJVOCZEEX-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCC(=O)NC3=CC=C(C=C3)Cl)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide typically involves the following steps:

    Formation of the triazolopyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with suitable diketones or ketoesters under acidic or basic conditions.

    Introduction of the 4-chlorophenyl group: This step involves the coupling of the triazolopyridazine core with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.

    Methoxylation: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base like potassium carbonate.

    Formation of the propanamide side chain: This can be achieved by reacting the intermediate with propanoyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes involved in disease pathways.

    Receptor binding: It may bind to specific receptors, modulating their activity.

    Signal transduction: The compound may interfere with cellular signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of [1,2,4]triazolo[4,3-b]pyridazine derivatives, which exhibit structural and functional diversity. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Modifications Biological Activity/Properties Source (Evidence ID)
N-(4-Chlorophenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide 6-methoxy, 4-chlorophenyl propanamide Undisclosed (presumed kinase/antimicrobial target)
3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methylbenzimidazol-2-yl)ethyl]propanamide 6-methoxy, benzimidazole-ethyl linker Undisclosed (enhanced CNS penetration potential)
N-(3-(6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide 6-methyl, benzamide-phenyl linker Moderate antimicrobial activity
2-[[6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide 4-chlorophenyl, sulfanyl-acetamide linker Undisclosed (improved solubility profile)
N-Benzoyl-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)glycine hydrazide 6-chloro, benzoyl-glycine hydrazide Cytotoxic (IC₅₀ > Adriamycin in HepA cells)

Key Findings:

Substituent Effects on Bioactivity :

  • Methoxy vs. Methyl Groups : Methoxy substitution at position 6 (as in the target compound) may enhance metabolic stability compared to methyl analogs (e.g., compound in ), which show moderate antimicrobial activity but shorter half-lives due to faster oxidative metabolism.
  • Chlorophenyl vs. Benzimidazole : The 4-chlorophenyl group in the target compound likely improves hydrophobic interactions in enzyme pockets, whereas benzimidazole-containing derivatives (e.g., ) may exhibit better blood-brain barrier penetration due to increased polarity.

Linker Modifications :

  • Propanamide vs. Sulfanyl-Acetamide : Propanamide linkers (as in the target compound) provide flexibility for receptor binding, while sulfanyl-acetamide derivatives (e.g., ) introduce sulfur atoms that may influence redox properties or metal chelation.

Cytotoxicity vs. Antimicrobial Activity :

  • Chlorine-substituted triazolopyridazines (e.g., ) demonstrate dose-dependent cytotoxicity against cancer cell lines (HepA), though weaker than Adriamycin (IC₅₀: 1.2 μg/mL). In contrast, methyl-substituted analogs (e.g., ) prioritize antimicrobial activity, suggesting substituent-driven selectivity.

Synthetic Accessibility :

  • The target compound’s synthesis aligns with methods for ethyl N-benzoyl-α-hetero-aryl-glycinates, involving cyclization of azine precursors . Derivatives with hydrazide or sulfanyl groups require additional steps, such as thiolation or hydrazine coupling .

Biological Activity

N-(4-chlorophenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a compound of interest due to its potential biological activities. The structural features of this compound suggest that it may exhibit significant pharmacological properties, particularly in the area of cancer treatment and other therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C18H19ClN4O2
  • Molecular Weight : 348.83 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features a chlorophenyl group and a methoxy-substituted triazole moiety, which are known to influence biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar triazolo-pyridazine derivatives. For instance, compounds with triazole structures have shown significant cytotoxicity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The IC50 values for related compounds in these studies ranged from 1.06 µM to 2.73 µM, indicating potent activity against these cell lines .

Table 1: Cytotoxicity of Similar Compounds

CompoundCell LineIC50 (µM)
Compound 12eA5491.06 ± 0.16
Compound 12eMCF-71.23 ± 0.18
Compound 12eHeLa2.73 ± 0.33

This suggests that this compound may exhibit similar or enhanced cytotoxic effects due to its structural similarities.

The mechanism of action for compounds in this class often involves the inhibition of specific kinases such as c-Met kinase. The inhibition of this pathway is crucial as c-Met is associated with tumor growth and metastasis. The promising results from similar compounds indicate that this compound may also act as a c-Met inhibitor.

Pharmacological Profile

The pharmacological profile of triazole derivatives includes various activities such as:

  • Antifungal
  • Antibacterial
  • Antiviral
  • Anticancer

These activities are attributed to their ability to interact with biological targets at the molecular level, often leading to apoptosis in cancer cells and inhibition of pathogen growth .

Case Studies

A notable study evaluated the effects of a series of triazole derivatives on cancer cell lines and reported significant findings:

  • Compound Efficacy : The study found that certain derivatives induced apoptosis in A549 cells and caused cell cycle arrest.
  • Structural Optimization : Further research indicated that modifications in the triazole structure could enhance potency and selectivity towards cancer cells.

These findings underscore the importance of structural variations in enhancing the biological activity of compounds similar to this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.